molecular formula C28H29N3S B6008394 1-(diphenylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine

1-(diphenylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine

Cat. No.: B6008394
M. Wt: 439.6 g/mol
InChI Key: QEFPZXYMKGDWQS-UHFFFAOYSA-N
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Description

The compound 1-(diphenylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine is a piperazine derivative featuring a diphenylmethyl group at the 1-position and a substituted thiazole moiety at the 4-position.

Properties

IUPAC Name

4-[(4-benzhydrylpiperazin-1-yl)methyl]-2-(2-methylphenyl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H29N3S/c1-22-10-8-9-15-26(22)28-29-25(21-32-28)20-30-16-18-31(19-17-30)27(23-11-4-2-5-12-23)24-13-6-3-7-14-24/h2-15,21,27H,16-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEFPZXYMKGDWQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NC(=CS2)CN3CCN(CC3)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H29N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(diphenylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine typically involves multiple steps. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the piperazine moiety. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

1-(Diphenylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides. The reaction conditions may vary depending on the desired product and the specific reaction being performed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(Diphenylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(diphenylmethyl)-4-{[2-(2-methylphenyl)-1,3-thiazol-4-yl]methyl}piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound’s closest analogs differ in substituents on the piperazine core. Key examples include:

Compound Name Substituents at 1-Position Substituents at 4-Position Key Functional Differences Reference
Target Compound Diphenylmethyl [2-(2-Methylphenyl)-1,3-thiazol-4-yl]methyl Thiazole ring with 2-methylphenyl
Chlorbenzoxamine (1-[2-[(2-Chlorophenyl)phenylmethoxy]ethyl]-4-[(2-methylphenyl)methyl]piperazine) 2-[(2-Chlorophenyl)phenylmethoxy]ethyl 2-Methylbenzyl Ether-linked chlorinated benzhydryl group
Meclizine (1-[(4-Chlorophenyl)-phenylmethyl]-4-[(3-methylphenyl)methyl]piperazine) (4-Chlorophenyl)-phenylmethyl 3-Methylbenzyl Chlorinated benzhydryl group
1-Methanesulfonyl-4-(4-phenyl-thiazol-2-yl)-piperazine Methanesulfonyl 4-Phenylthiazol-2-yl Sulfonyl group instead of diphenylmethyl
Flunarizine (1-[bis(4-Fluorophenyl)methyl]-4-(3-phenylprop-2-enyl)piperazine) Bis(4-fluorophenyl)methyl Cinnamyl (3-phenylprop-2-enyl) Fluorinated benzhydryl and unsaturated chain

Key Observations :

  • Diphenylmethyl vs. Benzhydryl Derivatives : The target compound’s diphenylmethyl group is structurally analogous to benzhydryl moieties in antihistamines like meclizine and chlorbenzoxamine. However, the absence of chlorine or fluorine substituents (cf. meclizine or flunarizine) may reduce electron-withdrawing effects, altering receptor binding .
  • Thiazole vs. The 2-methylphenyl substituent on the thiazole may enhance lipophilicity, impacting blood-brain barrier penetration .

Pharmacological and Metabolic Comparisons

Receptor Affinity :
  • Antihistamine Activity: Meclizine and chlorbenzoxamine are H1 receptor antagonists.
  • Dopamine/Serotonin Transporters : Piperazines with bulky aryl groups, such as flunarizine, exhibit affinity for dopamine D2 and serotonin receptors. The thiazole ring in the target compound may mimic such interactions but requires experimental validation .
Metabolic Stability :
  • Flunarizine undergoes oxidative metabolism to form 4,4'-difluorobenzophenone, a pathway mediated by cytochrome P450 enzymes.

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